Bromo Empagliflozin is a derivative of Empagliflozin, which is primarily classified as a sodium-glucose co-transporter 2 inhibitor. This compound is utilized in the management of type 2 diabetes mellitus by promoting the excretion of glucose through urine, thereby lowering blood sugar levels. Bromo Empagliflozin serves as an impurity in the synthesis of Empagliflozin, and its structural modifications include the incorporation of bromine into the molecular framework, which may influence its pharmacological properties.
The synthesis of Bromo Empagliflozin typically involves several key steps that focus on modifying the structure of Empagliflozin to introduce bromine atoms. One notable method includes:
Bromo Empagliflozin's structure can be represented as follows:
The introduction of bromine into the structure may alter its interactions with biological targets compared to its parent compound.
Bromo Empagliflozin can undergo various chemical reactions:
These reactions are facilitated by common reagents such as ferric trichloride hexahydrate and organic solvents like acetonitrile .
These properties are essential for understanding the behavior of Bromo Empagliflozin in various environments, particularly in pharmaceutical formulations .
Bromo Empagliflozin primarily finds its application in research settings as an impurity in the synthesis of Empagliflozin. Its presence can impact the efficacy and safety profiles of formulations containing Empagliflozin. Understanding the characteristics and behavior of this compound aids in ensuring quality control during drug production processes.
Regioselective bromination is pivotal for introducing bromine at the meta-position relative to chlorine on the phenyl ring. Early-stage bromination of 1-bromo-4-chlorobenzene precursors minimizes side reactions and maximizes yield. The meta-bromo orientation is achieved via:
Table 1: Bromination Methods for Key Intermediates
Substrate | Reagent System | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
1-Bromo-4-chlorobenzene | Br₂/AlCl₃ in CH₂Cl₂ | 0–5°C | >98% meta | 85% |
2-Chlorophenylbenzyl ether | NBS/BPO in CCl₄ | 80°C | 80% meta | 65% |
4-(2-Chlorophenyl)phenol | Br₂/AcOH | 25°C | 75% meta | 60% |
NBS: N-Bromosuccinimide; BPO: Benzoyl peroxide
The chiral (3S)-tetrahydrofuran moiety is constructed using L-dimethyl malate as a cost-effective chiral pool reagent. Key stereocontrol steps include:
Bromo incorporation relies on catalysts ensuring chemoselectivity and functional group tolerance:
Table 2: Catalytic Systems for Bromo-Retentive Transformations
Catalyst | Reaction | Solvent | Bromo Retention | Byproducts |
---|---|---|---|---|
InBr₃ (0.05 eq.) | Ketone→methylene reduction | Toluene | >99% | <1% desbromo impurity |
ZnBr₂ (1.0 eq.) | Ether cleavage | CH₃CN | 90% | 5% dehalogenated |
BF₃·OEt₂ (2 eq.) | Cyclodehydration | DCM | 85% | 10% bromo displacement |
Major byproducts arise from three key pathways:
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: